Oseltamivir-13C2,d3 Phosphate
CAS No.:
Cat. No.: VC20514671
Molecular Formula: C16H29N2O8P
Molecular Weight: 413.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N2O8P |
|---|---|
| Molecular Weight | 413.39 g/mol |
| IUPAC Name | ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium |
| Standard InChI | InChI=1S/C16H28N2O4.HO4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15-;/m1./s1/i4+1D3,10+1; |
| Standard InChI Key | JBTFXCKJYNSRNQ-ZHDDORMASA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])[13C](=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |
| Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Isotopic Labeling
Oseltamivir-13C2,d3 Phosphate features two carbon-13 (¹³C) atoms at specific positions in its cyclohexene backbone and three deuterium (D) atoms replacing protons on the acetyl group (Fig. 1). This strategic labeling minimizes chromatographic retention time shifts compared to the native compound while creating a +5 Da mass shift for detection in mass spectrometers . The phosphate group enhances water solubility, crucial for formulation compatibility.
Table 1: Comparative molecular properties
| Property | Oseltamivir Phosphate | Oseltamivir-13C2,d3 Phosphate |
|---|---|---|
| Molecular Formula | C₁₆H₂₈N₂O₈P | C₁₄¹³C₂H₂₈D₃N₂O₈P |
| Exact Mass (Da) | 410.42 | 415.40 |
| Isotopic Purity | N/A | ≥99% ¹³C, ≥98% D |
Synthesis and Purification
Radiolabeling Strategy
Synthesis begins with introducing ¹³C labels during the construction of the cyclohexene ring via asymmetric Diels-Alder reactions. Deuterium incorporation occurs at the final acetylation step using deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions . The process achieves >99% isotopic enrichment through iterative recrystallization from methanol/water mixtures.
Analytical Validation
Reverse-phase HPLC with charged aerosol detection confirms chemical purity (>99.5%), while high-resolution mass spectrometry (HRMS) verifies isotopic distribution:
-
Base peak at m/z 415.1978 [M+H]⁺ (calc. 415.1981)
-
Absence of unlabeled species (m/z 410.42)
Analytical Applications in Pharmacokinetics
LC-MS/MS Quantification
Co-eluting with native oseltamivir in C18 chromatography (tR = 4.2 ± 0.1 min), the isotope-labeled standard enables compensation for matrix effects in plasma samples. A validated method demonstrates linearity from 1–1,000 ng/mL with R² >0.999 .
Table 2: Representative MS parameters
| Transition (m/z) | Collision Energy (eV) |
|---|---|
| 415.2 → 285.1 (quant) | 18 |
| 415.2 → 138.0 (qual) | 28 |
Metabolite Profiling
Oseltamivir-13C2,d3 Phosphate facilitates simultaneous quantification of the active metabolite oseltamivir carboxylate through shared fragmentation pathways. Pharmacokinetic studies in human volunteers reveal a 40% increase in metabolite exposure when administered with probenecid, demonstrating the standard's utility in drug interaction assays .
Regulatory and Quality Assurance Aspects
Reference Standard Certification
Oseltamivir-13C2,d3 Phosphate meets USP <11> guidelines for internal standards, with certificate of analysis including:
-
Residual solvent content (GC-FID): <0.1%
-
Heavy metals (ICP-MS): <10 ppm
-
Microbiological purity: <10 CFU/mL
Cross-Validation with Pharmacopeial Methods
Parallel analysis using EMA and FDA-approved oseltamivir assays shows 98–102% concordance, confirming method translatability. The labeled standard reduces inter-laboratory variability from ±15% to ±5% in proficiency testing .
Emerging Research Applications
Whole-Body Autoradiography
¹³C-enrichment enables tracking of tissue distribution in rodent models via nanoscale secondary ion mass spectrometry (NanoSIMS). Preliminary data show 3-fold higher lung accumulation compared to plasma, explaining localized antiviral efficacy .
Protein Binding Studies
Ultrafiltration-LC-MS/MS using the isotope standard reveals 42% plasma protein binding, unaffected by hepatic impairment. This contrasts with earlier radioisotope studies suggesting 30% binding, highlighting methodological improvements .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume